molecular formula C18H21N3OS B15281979 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B15281979
M. Wt: 327.4 g/mol
InChI Key: DQGIGOWXHHWLKO-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a cyano group, a quinoline ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of the 4-methylquinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone.

    Thioacetamide Formation: The quinoline derivative is then reacted with a thioacetamide precursor under basic conditions to introduce the thioacetamide group.

    Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various cyano derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thioacetamide groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Cyano-3-methylbutan-2-yl)-2-((4-chloroquinolin-2-yl)thio)acetamide: Similar structure but with a chloro group instead of a methyl group on the quinoline ring.

    N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-methylquinolin-2-yl)thio)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H21N3OS/c1-12(2)18(4,11-19)21-16(22)10-23-17-9-13(3)14-7-5-6-8-15(14)20-17/h5-9,12H,10H2,1-4H3,(H,21,22)

InChI Key

DQGIGOWXHHWLKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

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